molecular formula C15H13NO3 B2674758 N-(3-formylphenyl)-4-methoxybenzamide CAS No. 885459-73-4

N-(3-formylphenyl)-4-methoxybenzamide

Cat. No. B2674758
CAS RN: 885459-73-4
M. Wt: 255.273
InChI Key: SOAQJTRPLDSZKK-UHFFFAOYSA-N
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Description

N-(3-formylphenyl)-4-methoxybenzamide, also known as FMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H13NO3.

Scientific Research Applications

1. Molecular Structure Analysis

  • Title Compound Analysis: The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, was analyzed to understand the influence of intermolecular interactions on molecular geometry. This study utilized single crystal X-ray diffraction and DFT calculations, highlighting the impact of crystal packing and dimerization on bond lengths, angles, and dihedral angles of aromatic rings (Karabulut et al., 2014).

2. Biosensor Development

  • Novel Modified Electrode: A study described the development of a high sensitive biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor showed potential for the electrocatalytic determination of glutathione and piroxicam, demonstrating the applicability of related benzamide compounds in biosensor technology (Karimi-Maleh et al., 2014).

3. Structural Chemistry and Polymorphism

  • Crystal Structure Analysis: Research on N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, a structurally similar compound, was conducted to examine its crystal structure. The study revealed two crystalline polymorphs, providing insights into the molecular structure and polymorphism of benzamide derivatives (Yasuoka et al., 1969).

4. Chemical Synthesis and Catalysis

  • Rh(III)-Catalyzed Oxidative Olefination: A study reported on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides. This research highlights the potential of benzamide derivatives in the field of chemical synthesis and catalysis, particularly in selective and high-yielding processes (Rakshit et al., 2011).

5. Corrosion Inhibition Studies

  • Anticorrosion Properties: The anticorrosion properties of N-phenyl-benzamides, including N-(4-methoxyphenyl)benzamide, were studied, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research underscores the practical applications of benzamide derivatives in industrial settings (Mishra et al., 2018).

6. Antioxidant Potential

  • Antioxidative Properties: A comprehensive study on N-arylbenzamides, including amino-substituted derivatives, was conducted to evaluate their antioxidant capacity. This research emphasizes the potential of benzamide compounds as powerful antioxidants, which could have implications in various health-related fields (Perin et al., 2018).

properties

IUPAC Name

N-(3-formylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-14-7-5-12(6-8-14)15(18)16-13-4-2-3-11(9-13)10-17/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAQJTRPLDSZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-formylphenyl)-4-methoxybenzamide

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